3-Amino-5-bromopyridin-4-ol hydrochloride
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Modern Chemical Research
Halogenated pyridine derivatives are a cornerstone of modern chemical research, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen atom on the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions, which allows for the construction of complex molecular architectures. Pyridine nucleus substitutions are pivotal in targeting a wide spectrum of biological challenges, including microbial and viral infections. researchgate.net The strategic placement of halogens can also modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical aspect of drug design.
Structural Features and Chemical Relevance of the Pyridine Core in Organic Synthesis
Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N. pharmaguideline.com Structurally analogous to benzene (B151609), one methine group is replaced by a nitrogen atom, which significantly alters the ring's electronic properties. pharmaguideline.com The electronegative nitrogen atom renders the pyridine ring electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene but more prone to nucleophilic substitution, particularly at the 2 and 4 positions. pharmaguideline.com This unique reactivity profile makes the pyridine scaffold a versatile and highly sought-after component in organic synthesis. nih.gov Its structural motif is found in numerous natural products, vitamins, and a vast number of FDA-approved drugs, solidifying its status as a "privileged scaffold" in medicinal chemistry. rsc.org A wide array of synthetic methods, from classical condensation reactions like the Hantzsch synthesis to modern metal-catalyzed cycloadditions, have been developed to construct substituted pyridines. pharmaguideline.comnih.gov
Contextualization of 3-Amino-5-bromopyridin-4-ol Hydrochloride within Substituted Pyridinol and Aminopyridine Chemistry
The subject of this analysis, this compound, is a multi-functional molecule belonging to the classes of substituted aminopyridines and pyridinols (hydroxypyridines). Aminopyridines are essential heterocycles extensively used in medicinal and synthetic chemistry due to their unique structural properties that allow for interaction with various enzymes and receptors, leading to a broad spectrum of biological effects. rsc.org Derivatives of 2-aminopyridine (B139424), for example, are precursors to a variety of heterocyclic compounds and are known to exhibit antibacterial, anticancer, and anti-inflammatory properties. nih.gov
Similarly, pyridinols and their tautomeric forms, pyridones, are key intermediates in organic synthesis. The hydroxyl group provides a site for further functionalization and can influence the molecule's electronic properties and potential for hydrogen bonding. This compound incorporates the key functional groups of both classes: an amino group, a hydroxyl group, and a halogen atom. This trifecta of functionalities makes it a potentially versatile intermediate, where each site can be selectively targeted for chemical modification to build a diverse library of more complex molecules.
Overview of Current Research Trajectories and Gaps in the Literature
Current information on this compound is primarily found in chemical supplier catalogs and databases, where it is listed as a commercially available building block. sigmaaldrich.com It is often cited as an important intermediate compound for the synthesis of pharmaceuticals and pesticides. For instance, a general synthetic method for 3-amino-4-hydroxy-5-bromopyridine involves a multi-step process starting from 3-bromo-4-methoxy-5-nitropyridine.
Despite its availability and apparent utility as a synthetic intermediate, there is a notable gap in the academic literature regarding dedicated studies on this compound itself. A thorough search reveals a lack of published research focusing on:
Detailed characterization of its physicochemical properties.
Exploration of its specific reactivity and reaction kinetics.
Novel synthetic applications where it serves as a key starting material.
Investigation into its own potential biological activities.
The existing literature tends to focus on the broader classes of compounds it belongs to, rather than this specific molecule. This suggests that its use is likely embedded within larger, often proprietary, synthetic programs in industrial research, and it has not yet been a subject of extensive academic investigation.
Aims and Scope of Comprehensive Academic Investigation
Given the gaps in the current literature, a comprehensive academic investigation of this compound is warranted. The primary aims of such a study would be to fully characterize this compound and explore its synthetic potential. The scope of this investigation should include:
Synthesis and Optimization: Developing and optimizing efficient, scalable, and cost-effective synthetic routes to produce high-purity this compound.
Physicochemical Characterization: Conducting a detailed analysis of its structural, thermal, and spectroscopic properties.
Reactivity Profiling: Systematically investigating the chemical reactivity of its three distinct functional groups (amino, bromo, and hydroxyl) to understand their selectivity and establish a toolbox of reactions for its use as a versatile synthetic platform.
Exploratory Synthesis: Utilizing the compound as a key intermediate in the synthesis of novel, structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Computational Modeling: Employing theoretical calculations to understand its electronic structure, reactivity, and predict the properties of its derivatives.
Such a research program would fill a significant knowledge gap and could unlock new applications for this readily available but under-explored chemical entity.
Physicochemical Properties of 3-Amino-5-bromopyridin-4-ol
The following table summarizes the key physicochemical properties of the free base form of the title compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O | sigmaaldrich.com |
| Molecular Weight | 189.01 g/mol | sigmaaldrich.com |
| CAS Number | 101084-20-2 | sigmaaldrich.com |
| Appearance | Colorless to pale yellow crystal or crystalline powder | |
| Melting Point | ~200-205 °C | |
| SMILES String | Nc1cncc(Br)c1O | sigmaaldrich.com |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUFJJTVBPKNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743707 | |
| Record name | 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856161-17-6 | |
| Record name | 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In 3-Amino-5-bromopyridin-4-ol hydrochloride, the pyridine (B92270) ring contains two distinct aromatic protons.
H-2 and H-6 Protons: The structure features two protons on the heterocyclic ring at positions 2 and 6. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals. The proton at C-2 is adjacent to the protonated ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. The proton at C-6 is adjacent to the bromine atom. Both protons would likely appear as singlets or very finely split doublets due to a small long-range coupling between them.
Labile Protons (-NH₂, -OH, and N⁺-H): The protons on the amino group (-NH₂), the hydroxyl group (-OH), and the protonated ring nitrogen (N⁺-H) are labile and can exchange with the solvent. Their signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are more likely to be observed.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.0 - 8.5 | Singlet (s) |
| H-6 | 7.5 - 8.0 | Singlet (s) |
| -NH₂ | 5.0 - 6.0 (broad) | Broad Singlet (br s) |
| -OH / N⁺-H | 10.0 - 13.0 (broad) | Broad Singlet (br s) |
Predicted data is based on analysis of similar structures and known substituent effects.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
C-4 (Carbonyl Carbon): In the predominant pyridin-4-one tautomer, the C-4 carbon is part of a carbonyl group (C=O) and is therefore significantly deshielded, appearing far downfield.
C-3 and C-5: These carbons are directly bonded to the amino and bromo substituents, respectively. The amino group is electron-donating, causing an upfield shift for C-3, while the bromine atom's inductive effect deshields C-5.
C-2 and C-6: These carbons are adjacent to the protonated ring nitrogen. Their chemical shifts are influenced by the nitrogen's electron-withdrawing nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 150 |
| C-3 | 120 - 130 |
| C-4 | 165 - 175 |
| C-5 | 95 - 105 |
| C-6 | 135 - 145 |
Predicted data is based on established substituent effects on pyridin-4-one systems. chemrxiv.orgmdpi.com
Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) experiments are crucial for unambiguously assigning signals and confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically on adjacent carbons. For this molecule, a weak cross-peak might be observed between the H-2 and H-6 protons, confirming their through-bond connectivity over four bonds.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would definitively link the ¹H signals for H-2 and H-6 to their corresponding ¹³C signals (C-2 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is invaluable for confirming the substitution pattern. For instance, the H-2 proton would show correlations to C-3 and C-4, while the H-6 proton would correlate to C-5 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can help confirm the spatial arrangement of the substituents. For example, the amino protons at C-3 might show a NOE correlation to the proton at C-2.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. udel.edu Key expected absorptions for this compound include:
O-H and N-H Stretching: Broad bands in the 2500-3400 cm⁻¹ region are characteristic of O-H (from the hydroxyl group and hydrogen bonding) and N-H stretching vibrations (from the amino group and the protonated ring nitrogen). Primary amines typically show two distinct N-H stretching bands. msu.edu
C=O Stretching: A strong, sharp absorption band is expected in the 1640-1680 cm⁻¹ region, characteristic of the carbonyl group in a pyridin-4-one ring. cdnsciencepub.com
N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600-1650 cm⁻¹. nih.gov
C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine system are expected in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for symmetric vibrations and bonds involving heavier atoms. Expected Raman signals would complement the IR data, with strong signals often observed for the symmetric breathing modes of the pyridine ring and the C-Br bond. americanpharmaceuticalreview.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H / O-H Stretch | -NH₂, -OH, N⁺-H | 3400 - 2500 | Strong, Broad |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium |
| C=O Stretch | Pyridin-4-one | 1680 - 1640 | Strong |
| N-H Bend | -NH₂ | 1650 - 1600 | Medium-Strong |
| C=C / C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |
| C-N Stretch | Aryl-Amine | 1350 - 1250 | Medium |
| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |
| C-Br Stretch | Aryl-Bromide | 700 - 500 | Medium-Strong |
Data compiled from general spectroscopic tables and literature on related compounds. udel.edumsu.educdnsciencepub.comresearchgate.netlibretexts.orgnih.gov
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For 3-Amino-5-bromopyridin-4-ol (the free base), the monoisotopic mass is 187.95853 Da. nih.gov For the hydrochloride salt, analysis would typically be performed on the protonated free base, [M+H]⁺.
Calculated Exact Mass for [C₅H₅BrN₂O + H]⁺: 188.96631 Da
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. jove.com This results in two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) and for any fragment containing the bromine atom. ulethbridge.cayoutube.com
Under electron ionization (EI) conditions, the molecular ion would undergo fragmentation. Aromatic rings are relatively stable, often resulting in a prominent molecular ion peak. libretexts.org Plausible fragmentation pathways for this molecule could include:
Loss of CO: A common fragmentation for pyridones is the loss of a neutral carbon monoxide molecule (28 Da).
Loss of Br•: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da).
Loss of HCN: Expulsion of hydrogen cyanide (27 Da) is a characteristic fragmentation pathway for pyridine rings.
| Ion | Formula | Description | Expected m/z |
| [M+H]⁺ | [C₅H₆BrN₂O]⁺ | Protonated Molecular Ion | 189 / 191 |
| [M-CO+H]⁺ | [C₄H₆BrN₂]⁺ | Loss of Carbon Monoxide | 161 / 163 |
| [M-Br]⁺ | [C₅H₅N₂O]⁺ | Loss of Bromine Radical | 109 |
| [M-HCN+H]⁺ | [C₄H₅BrN O]⁺ | Loss of Hydrogen Cyanide | 162 / 164 |
The m/z values reflect the two major isotopes of bromine (⁷⁹Br/⁸¹Br).
Tandem Mass Spectrometry (MS/MS) for Structural Information
Upon ionization, typically forming the protonated molecule [M+H]⁺, the ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 3-amino-5-bromopyridin-4-ol, the molecular weight is 189.01 g/mol . The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts.
Table 1: Predicted Collision Cross Section (CCS) Data for 3-Amino-5-bromopyridin-4-ol Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.96581 | 126.4 |
| [M+Na]⁺ | 210.94775 | 139.2 |
| [M-H]⁻ | 186.95125 | 130.4 |
| [M+NH₄]⁺ | 205.99235 | 147.5 |
| [M+K]⁺ | 226.92169 | 127.3 |
| [M+H-H₂O]⁺ | 170.95579 | 126.2 |
| [M+HCOO]⁻ | 232.95673 | 147.7 |
| [M+CH₃COO]⁻ | 246.97238 | 177.8 |
Note: Data is based on computational predictions for the free base and serves as a theoretical guide in the absence of experimental data for the hydrochloride salt.
The fragmentation of the pyridinol ring would likely involve characteristic losses of small molecules such as CO, HCN, or bromine radicals, providing valuable information for confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
As of the latest available data, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would provide invaluable insights into:
Tautomeric Form: Confirming whether the molecule exists in the pyridin-4-ol form or its pyridin-4(1H)-one tautomer in the solid state.
Protonation Site: Identifying which of the nitrogen atoms (the exocyclic amino group or the ring nitrogen) is protonated to form the hydrochloride salt.
Hydrogen Bonding Network: Elucidating the intricate network of hydrogen bonds involving the amino and hydroxyl groups, the pyridine nitrogen, and the chloride counter-ion. This network is crucial in stabilizing the crystal lattice.
Intermolecular Interactions: Revealing other non-covalent interactions, such as π-stacking or halogen bonding, that may influence the crystal packing and ultimately the material's physical properties like solubility and melting point.
In the absence of experimental data, computational modeling could be employed to predict the likely crystal structure and packing arrangement, though such models require experimental validation.
Advanced Analytical Techniques for Purity and Isomeric Analysis (e.g., HPLC, LC-MS, UPLC)
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of chemical compounds and for separating and identifying isomers. These techniques are particularly important in pharmaceutical development and quality control.
For this compound, these methods would be employed to:
Determine Purity: Quantify the percentage of the active compound and identify any impurities that may be present from the synthesis or degradation. Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is a common starting point.
Separate Isomers: Distinguish 3-Amino-5-bromopyridin-4-ol from its potential positional isomers, such as 2-amino-5-bromopyridin-4-ol (B1524795) or 4-amino-5-bromopyridin-3-ol. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.
Confirm Identity: LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This allows for the confirmation of the molecular weight of the main peak and any impurities, aiding in their identification.
A typical analytical method would involve developing a gradient or isocratic elution profile to achieve optimal separation of the target compound from any related substances. The choice of detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometer) would depend on the chromophoric properties and ionization efficiency of the analyte.
Table 2: Illustrative HPLC Method Parameters for Pyridine Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) or MS |
| Injection Volume | 5-20 µL |
Note: This table represents a general approach for related compounds and would require specific optimization for this compound.
The development and validation of such analytical methods are crucial for ensuring the quality and consistency of this compound for any research or industrial application.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding molecular structure and properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. For 3-Amino-5-bromopyridin-4-ol hydrochloride, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov
Such an analysis would reveal the planarity of the pyridine (B92270) ring and the orientation of the amino (-NH2), bromo (-Br), and hydroxyl (-OH) substituents. Conformational analysis would explore the rotational barriers around single bonds, particularly the C-N and C-O bonds, to identify the most stable conformer(s). While data for the target molecule is unavailable, a DFT study on a similar compound, ethyl 5-amino-2-bromoisonicotinate, demonstrated a good correlation between bond parameters calculated in the gas phase and those determined experimentally by X-ray crystallography, with minor deviations attributed to the different phases. nih.gov
Illustrative Geometrical Parameters from a DFT Study on a Related Compound The following table shows an example of optimized geometric parameters calculated for a related pyridine derivative, demonstrating the type of data obtained from DFT.
| Parameter | Bond/Angle | Calculated Value (Illustrative Example) |
|---|---|---|
| Bond Length | C-N (amino) | ~1.37 Å |
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | C-O (hydroxyl) | ~1.35 Å |
| Bond Angle | C-C-N | ~120° |
| Bond Angle | C-C-Br | ~119° |
Electronic Structure Characterization (HOMO-LUMO Orbital Analysis, Molecular Electrostatic Potential Surfaces)
Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. This is often achieved by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive. ijesit.com
For 3-Amino-5-bromopyridin-4-ol, the HOMO would likely be localized on the electron-rich pyridine ring and the amino group, while the LUMO would be distributed across the ring system. researchgate.net A study on 2-amino-5-bromo-4-methylpyridine (B189383) showed the HOMO located over the heterocyclic ring and the amino group, indicating this region as the primary site for electron donation. researchgate.net
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). For the title compound, negative potential would be expected around the nitrogen and oxygen atoms, while positive potential would be found near the amino and hydroxyl hydrogens.
Typical Frontier Orbital Energies from DFT Studies on Substituted Pyridines
| Parameter | Calculated Value (eV) (Illustrative Example) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.5 |
Prediction and Validation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings. DFT methods can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or C-Br stretching. Theoretical calculations on aminopyridine derivatives have successfully assigned vibrational modes, providing a deeper interpretation of the experimental spectra. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with considerable accuracy. researchgate.net These calculations help in assigning signals in complex experimental NMR spectra and can be crucial for confirming the structure of a newly synthesized compound. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
Mulliken Population Analysis for Atomic Charge Distribution and Reactivity Prediction
Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the calculated quantum mechanical wavefunction. This analysis provides insight into the distribution of electrons within the molecule. The calculated charges can help identify acidic and basic sites and predict how the molecule might interact with other reagents. For this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges, making them potential sites for protonation or coordination to metal ions, while the hydrogen atoms of the amino and hydroxyl groups would carry positive charges.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would reveal the conformational landscape of this compound by exploring different molecular shapes and their relative energies.
Furthermore, MD simulations are invaluable for understanding the effects of the environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how solvent interactions influence the molecule's conformation and dynamics. This is particularly important for understanding the behavior of the hydrochloride salt in solution, as it would involve analyzing the solvation shells around the charged sites and the role of hydrogen bonding with water molecules.
Investigation of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Hardness)
Beyond simple HOMO-LUMO analysis, DFT can be used to calculate a range of chemical reactivity descriptors that provide more nuanced information about a molecule's reactivity. These "conceptual DFT" descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a site-specific measure of reactivity, going beyond the information given by partial charges alone.
Local Hardness: This descriptor helps to differentiate the reactivity of different sites within the molecule.
For this compound, these descriptors would precisely pinpoint the most reactive sites on the pyridine ring and its substituents, offering a detailed map of its chemical behavior. researchgate.net
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
While direct theoretical evaluations of the non-linear optical (NLO) properties of this compound are not extensively documented, studies on analogous pyridine derivatives provide a basis for understanding its potential NLO characteristics. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the presence of donor-acceptor groups and a π-conjugated system, which facilitate intramolecular charge transfer (ICT). nih.govresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netjournaleras.com For pyridine derivatives, the nitrogen atom in the ring acts as an electron-withdrawing group, while substituents like amino (-NH2) groups act as electron donors. The interplay between these groups, facilitated by the aromatic ring, is crucial for NLO activity. researchgate.net
In the case of 3-Amino-5-bromopyridin-4-ol, the amino group serves as a donor, and the pyridin-4-ol ring itself can participate in charge transfer. The bromine atom, being an electron-withdrawing group, can further modulate the electronic distribution and enhance the NLO response. nih.gov Theoretical studies on compounds like 3-amino-4-(Boc-amino)pyridine have shown that the dipole moment and first hyperpolarizability values can indicate a molecule's potential as an NLO material. researchgate.net Similarly, investigations into 5-(trifluoromethyl)pyridine-2-thiol (B7722606) revealed large hyperpolarizability values, suggesting significant NLO properties. journaleras.com The first-order hyperpolarizability (β) of 5-(trifluoromethyl)pyridine-2-thiol was calculated to be approximately eight times greater than that of the standard NLO material, urea. journaleras.com
The theoretical NLO properties of various pyridine derivatives, calculated using DFT methods, are often compared to urea, a reference material. These calculations help in predicting the potential of new compounds for applications in optoelectronics and photonics. journaleras.comscirp.org
Table 1: Calculated NLO Properties of Selected Pyridine Derivatives
| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference |
| 3-amino-4-(Boc-amino)pyridine | DFT/B3LYP | - | Good candidate | researchgate.net |
| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | 3.2356 | - | journaleras.com |
| 5-bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP | - | 74.44 x 10⁻³² | journaleras.com |
Note: Specific values for 3-amino-4-(Boc-amino)pyridine were not detailed in the abstract, only its potential as an NLO material was highlighted.
Computational Studies on Reaction Mechanisms and Energetics
Computational studies are instrumental in elucidating reaction mechanisms and calculating the energetics of synthetic pathways. For pyridine derivatives, DFT calculations can map out potential energy surfaces, identify transition states, and determine thermodynamic properties like enthalpy, entropy, and Gibbs free energy for each step of a reaction. unjani.ac.id
The synthesis of other complex pyridine derivatives, such as energetic di- and trinitromethylpyridines, has also been guided by theoretical calculations. mdpi.com In these studies, computational programs were used to calculate enthalpies of formation and predict detonation properties, demonstrating the utility of computational chemistry in understanding the energetics of highly reactive molecules. mdpi.com Reaction mechanisms, such as the formation of 2-trinitromethylpyridine from pyridine-2,6-dicarboxaldehyde dioxime with N2O4, have been detailed, showing how computational insights can complement experimental work. mdpi.com
Furthermore, the mechanism of reactions like α-bromination, a key step in synthesizing many brominated aromatic compounds, has been computationally investigated. nih.gov Understanding the mechanism under acidic conditions, involving protonation and nucleophilic attack, is crucial for optimizing the synthesis of compounds like 3-Amino-5-bromopyridin-4-ol.
Molecular Docking Studies with Relevant Macromolecules (for Analogues/Derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to understand how ligands, such as derivatives of 3-Amino-5-bromopyridin-4-ol, might interact with biological targets like proteins and enzymes.
Several studies have reported the molecular docking of aminopyridine analogues to investigate their potential biological activities. For example, derivatives of 2-aminopyridine (B139424) have been synthesized and assessed for antibacterial activity, with molecular docking used to explore their interactions with bacterial protein targets. mdpi.comnih.gov In one such study, a 2-amino-3-cyanopyridine (B104079) derivative (compound 2c) showed potent activity against S. aureus and B. subtilis. mdpi.comnih.gov Docking simulations revealed that this compound formed several hydrogen bond interactions within the active sites of S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL) targets. mdpi.com
Similarly, thioureide derivatives of 3-aminopyridine-2(1H)-one were synthesized and subjected to molecular docking to evaluate their potential antithrombotic activity. d-nb.info The docking was performed against the coagulation factor protease (PDB: 6TS4), and the results indicated that the presence of a thiourea (B124793) fragment increased the affinity for the protein target. d-nb.info
In another study, 3-bromopyruvate (B3434600) and its derivatives were docked to metabolic regulatory enzymes like hexokinase 2 (HK 2) and succinate (B1194679) dehydrogenase (SDH) to explore their potential as anticancer agents. nih.gov This highlights that even the bromo-substituent, present in the title compound, can be a key feature in designing molecules for specific biological targets. The docking analysis helps in predicting binding energy, dissociation constants (Kd), and identifying key amino acid residues involved in the interaction. nih.gov
Table 2: Summary of Molecular Docking Studies for Aminopyridine Analogues
| Ligand/Analogue | Protein Target | PDB ID | Key Findings | Reference |
| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus target | 4URM | Formation of several H-bond interactions. | mdpi.com |
| 2-Amino-3-cyanopyridine derivative (2c) | B. subtilis target | 2RHL | Formation of several H-bond interactions. | mdpi.com |
| Thioureide derivatives of 3-aminopyridone | Coagulation factor protease | 6TS4 | Thiourea fragment increases affinity for the target. | d-nb.info |
| 3-Bromopyruvate (3-BP) | Hexokinase 2 (HK 2) | - | Strong docking potential, stable binding predicted. | nih.gov |
| 3-Bromopyruvate (3-BP) | Succinate Dehydrogenase (SDH) | - | Identified as a preferred target based on binding parameters. | nih.gov |
These studies collectively demonstrate the power of molecular docking to rationalize the biological activity of aminopyridine and bromopyridine derivatives and to guide the design of new, more potent analogues.
Applications in Organic Synthesis As a Building Block
Utility as a Versatile Heterocyclic Building Block in Complex Molecule Synthesis
The title compound serves as a foundational element in the assembly of complex heterocyclic systems. The presence of multiple, differentially reactive functional groups allows for a stepwise and controlled elaboration of the molecular framework. For instance, the amino and hydroxyl groups can participate in cyclization reactions to form fused ring systems, while the bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce molecular complexity. This versatility allows chemists to construct elaborate polycyclic structures that are often the core of medicinally relevant compounds.
The strategic positioning of the functional groups on the pyridine (B92270) ring also influences the electronic properties of the molecule, which can be exploited in various chemical transformations. The ability to selectively protect and deprotect the amino and hydroxyl groups further enhances its utility, permitting a wide range of synthetic manipulations without unintended side reactions.
Precursor for the Synthesis of Advanced Organic Intermediates
3-Amino-5-bromopyridin-4-ol hydrochloride is a crucial starting material for the synthesis of a variety of more complex and specialized organic intermediates. These advanced intermediates are then carried forward in multi-step synthetic sequences to produce final target molecules.
| Precursor | Advanced Intermediate | Subsequent Transformation |
| 3-Amino-5-bromopyridin-4-ol | N-protected 3-amino-5-bromopyridin-4-ol | Selective functionalization of the hydroxyl group |
| 3-Amino-5-bromopyridin-4-ol | O-alkylated 3-amino-5-bromopyridine (B85033) | Cross-coupling at the bromine position |
| 3-Amino-5-bromopyridin-4-ol | 3-Amino-5-aryl/heteroaryl-pyridin-4-ol | Cyclization reactions involving the amino and hydroxyl groups |
The transformation of the initial building block into these advanced intermediates is a key strategy for introducing specific functionalities and structural motifs that are required for the final product. For example, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions, leading to a diverse array of substituted pyridinol derivatives.
Integration into Rational Design and Synthesis of Functional Molecules
In the realm of medicinal chemistry and materials science, the rational design of molecules with specific functions is a primary objective. The well-defined substitution pattern of this compound makes it an ideal scaffold for such endeavors. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition and binding to biological targets such as enzymes and receptors.
By strategically modifying the substituents at the 3-, 4-, and 5-positions of the pyridine ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a target protein. The bromine atom, in particular, serves as a versatile point for diversification, allowing for the introduction of a wide range of chemical groups to probe the binding pocket of a target and enhance potency and selectivity.
Role in Scaffold Diversity Generation for Chemical Libraries
The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery and high-throughput screening. This compound is an excellent starting point for the creation of such libraries due to its multiple points of diversification.
Through combinatorial chemistry approaches, the amino group, the hydroxyl group, and the bromine atom can be independently or simultaneously modified with a wide variety of reagents. This allows for the rapid generation of a large number of structurally diverse compounds from a single, readily available starting material. The resulting libraries can then be screened for biological activity against a panel of therapeutic targets.
Table of Compound Classes Accessible from this compound:
| Reaction at Amino Group | Reaction at Hydroxyl Group | Reaction at Bromo Position | Resulting Scaffold Class |
| Acylation, Sulfonylation | Alkylation, Arylation | Suzuki Coupling | N-Acyl/Sulfonyl-O-Alkyl/Aryl-5-Aryl/Heteroaryl-3-aminopyridines |
| Reductive Amination | Etherification | Sonogashira Coupling | N-Alkyl-O-Alkyl-5-Alkynyl-3-aminopyridines |
| Urea/Thiourea (B124793) Formation | Esterification | Heck Coupling | 3-(Ureido/Thioreido)-4-acyloxy-5-vinylpyridines |
This systematic approach to diversification enables the exploration of a vast chemical space, increasing the probability of identifying novel hit compounds with desired biological activities.
Applications in the Synthesis of Agrochemicals and Related Compounds
The utility of this compound extends beyond the pharmaceutical industry into the development of new agrochemicals. sigmaaldrich.com The pyridine core is a common motif in many herbicides, insecticides, and fungicides. The specific substitution pattern of this building block can be leveraged to create novel agrochemical candidates with improved efficacy, selectivity, and environmental profiles.
For instance, the amino and hydroxyl groups can be modified to mimic the binding modes of natural substrates of essential enzymes in pests or weeds. The bromine atom allows for the introduction of lipophilic groups that can enhance the penetration of the compound into the target organism. The development of new pesticides and herbicides is crucial for global food security, and versatile building blocks like this compound play a vital role in this ongoing research. sigmaaldrich.com
Future Research Directions
Development of Chemo- and Regioselective Functionalization Strategies
The distinct electronic and steric environments of the functional groups and ring positions in 3-Amino-5-bromopyridin-4-ol hydrochloride offer opportunities for highly selective chemical modifications. Future research will likely focus on developing catalytic and stoichiometric methods to functionalize this molecule with precision.
The presence of multiple reactive sites—the amino group, the bromo substituent, the hydroxyl group, and the C-H bonds of the pyridine (B92270) ring—necessitates the development of orthogonal functionalization strategies. For instance, the amino group could be selectively acylated or alkylated under mild conditions, leaving the other functional groups intact. Conversely, the hydroxyl group could be targeted for etherification or esterification.
The bromine atom at the 5-position is a key handle for cross-coupling reactions. Future work should explore a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, to introduce new carbon-carbon and carbon-heteroatom bonds at this position. The challenge will be to achieve high yields and selectivity in the presence of the other functional groups, which could potentially coordinate to the metal catalyst. nih.govresearchgate.netnih.gov
Furthermore, the direct C-H functionalization of the pyridine ring at the C2 and C6 positions represents a highly atom-economical approach to introduce further complexity. nih.govrsc.org Research into transition-metal-catalyzed C-H activation, potentially directed by the existing amino or hydroxyl groups, could unlock novel pathways to disubstituted and trisubstituted pyridine derivatives. nih.govnih.gov The regioselectivity of these reactions will be a critical aspect to investigate, as it will be influenced by the electronic nature of the substituents and the choice of catalyst and directing group. nih.govnih.gov
Table 1: Potential Chemo- and Regioselective Functionalization Reactions
| Reaction Type | Target Site | Potential Reagents | Catalyst System | Expected Product |
| N-Acylation | 3-Amino group | Acid chlorides, Anhydrides | Base (e.g., Pyridine, Et3N) | N-(5-bromo-4-hydroxypyridin-3-yl)amide |
| O-Alkylation | 4-Hydroxyl group | Alkyl halides | Base (e.g., NaH, K2CO3) | 3-Amino-5-bromo-4-alkoxypyridine |
| Suzuki Coupling | 5-Bromo position | Arylboronic acids | Pd(PPh3)4, Base | 3-Amino-5-aryl-pyridin-4-ol |
| Sonogashira Coupling | 5-Bromo position | Terminal alkynes | PdCl2(PPh3)2, CuI, Base | 3-Amino-5-(alkynyl)pyridin-4-ol |
| C-H Arylation | C2/C6 position | Aryl halides | Pd(OAc)2, Ligand | 3-Amino-5-bromo-2-arylpyridin-4-ol |
Exploration of Organometallic Chemistry with this compound
The coordination capabilities of the pyridine nitrogen and the other heteroatom-containing functional groups make this compound an intriguing ligand for the synthesis of novel organometallic complexes. researchgate.net Future research in this area could focus on the synthesis and characterization of coordination compounds with a variety of transition metals, including but not limited to iron, copper, zinc, ruthenium, rhodium, and iridium. nih.gov
The resulting organometallic complexes could exhibit interesting catalytic, photophysical, or magnetic properties. For example, complexes bearing this ligand could be investigated as catalysts for a range of organic transformations, such as hydrogenations, oxidations, and cross-coupling reactions. The electronic properties of the pyridine ring, modulated by the amino, bromo, and hydroxyl substituents, could influence the catalytic activity of the metal center. researchgate.net
Furthermore, the potential for this compound to act as a bidentate or even tridentate ligand, coordinating through the pyridine nitrogen and the amino and/or hydroxyl groups, could lead to the formation of stable chelate complexes. The stereochemistry and electronic structure of these complexes would be of fundamental interest. The synthesis of such complexes could be achieved by reacting the hydrochloride salt or the free base with appropriate metal precursors.
Advancements in Asymmetric Synthesis Utilizing the Chiral Potential of Derivatives
While this compound itself is achiral, its functionalization can readily lead to the creation of chiral centers. Future research should focus on the development of asymmetric synthetic methods to access enantiomerically enriched derivatives of this compound.
One promising avenue is the use of chiral catalysts for the functionalization of the pyridine ring or its substituents. For example, asymmetric hydrogenation of a suitably derivatized pyridine ring could generate chiral piperidine (B6355638) derivatives. rsc.org Additionally, enantioselective C-H functionalization, guided by a chiral directing group temporarily installed on the amino or hydroxyl function, could lead to the synthesis of chiral biaryl compounds. chim.it
The development of chiral ligands derived from this compound is another exciting prospect. By introducing a chiral moiety, for instance, through acylation of the amino group with a chiral carboxylic acid, new classes of chiral pyridine-based ligands could be synthesized. rsc.orgsfu.ca These ligands could then be employed in a variety of asymmetric catalytic reactions, such as asymmetric allylic alkylation, hydrosilylation, and Diels-Alder reactions. rsc.orgacs.org The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the pyridine ring.
Table 2: Potential Asymmetric Transformations
| Reaction Type | Chiral Induction Method | Potential Product |
| Asymmetric C-H Borylation | Chiral Iridium Catalyst | Enantiomerically enriched borylated pyridine |
| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | Chiral piperidine derivative |
| Kinetic Resolution | Chiral Acylating Agent | Enantiomerically resolved N-acylated derivative |
| Diastereoselective Synthesis | Chiral Auxiliary on Amino Group | Diastereomerically pure functionalized pyridine |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. sci-hub.se Future research should focus on adapting existing batch syntheses and developing novel flow-based methodologies for this compound.
Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. acs.org For example, the nitration and subsequent reduction steps often involved in the synthesis of aminopyridines could be performed more safely and efficiently in a flow reactor. vcu.edu Similarly, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks. sci-hub.se
Automated synthesis platforms, coupled with high-throughput screening, could accelerate the discovery of new derivatives of this compound with desired properties. uc.pt By systematically varying reaction conditions and building blocks, large libraries of compounds could be synthesized and evaluated for their biological activity or material properties. This approach would be particularly valuable for exploring the structure-activity relationships of derivatives in drug discovery or materials science applications.
Novel Catalytic Systems for Efficient Transformations
The development of novel and more efficient catalytic systems for the transformation of this compound is a crucial area for future research. This includes the design of catalysts that can operate under milder reaction conditions, exhibit higher turnover numbers, and provide greater selectivity.
For the functionalization of the bromo substituent, research into next-generation palladium catalysts with advanced phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to more efficient cross-coupling reactions with a broader range of coupling partners. researchgate.net Nickel-based catalytic systems are also emerging as a cost-effective and highly reactive alternative to palladium for such transformations. researchgate.net
In the realm of C-H activation, the development of catalysts that can selectively functionalize the C2 or C6 positions of the pyridine ring without the need for a directing group is a significant challenge. nih.gov Research into earth-abundant metal catalysts, such as those based on iron, cobalt, or manganese, for these transformations would be highly desirable from a sustainability perspective. nih.gov Furthermore, photocatalytic methods could offer new pathways for the functionalization of this molecule under mild and environmentally friendly conditions.
Expansion into Materials Science and Supramolecular Chemistry
The potential of this compound and its derivatives in materials science and supramolecular chemistry is an underexplored but promising area of future research. The ability of the pyridine ring and its functional groups to participate in hydrogen bonding, π-π stacking, and metal coordination makes it an excellent building block for the construction of functional materials and supramolecular assemblies. researchgate.net
Derivatives of this compound could be incorporated into polymers to create materials with tailored electronic, optical, or thermal properties. For instance, polymers containing this pyridine moiety could be investigated as corrosion inhibitors or as components of organic light-emitting diodes (OLEDs). researchgate.net The presence of the bromine atom provides a convenient point for polymerization or for post-polymerization modification.
In supramolecular chemistry, the self-assembly of derivatives of this compound through non-covalent interactions could lead to the formation of well-defined nanostructures, such as gels, liquid crystals, or molecular cages. acs.orgresearchgate.net These supramolecular systems could find applications in areas such as drug delivery, sensing, and catalysis. The ability to tune the self-assembly behavior by modifying the substituents on the pyridine ring would be a key focus of this research.
Q & A
Basic: What are the recommended methods for synthesizing 3-Amino-5-bromopyridin-4-ol hydrochloride?
Methodological Answer:
The compound can be synthesized via acid hydrolysis of a precursor imine oxide. For example, refluxing a precursor (e.g., N-(4-bromophenyl)-1-phenylethan-1-imine oxide) with hydrochloric acid in tetrahydrofuran (THF) for 4 hours yields the hydrochloride salt after crystallization . Alternative routes involve co-crystallization with hydrogen-bond donors like 4-hydroxybenzoic acid in methanol, followed by slow cooling to obtain pure crystals .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and X-ray crystallography data often arise from dynamic hydrogen bonding or polymorphism. To resolve this:
- Perform variable-temperature NMR to assess hydrogen-bonding dynamics.
- Use single-crystal X-ray diffraction (as in ) to confirm absolute configuration and intermolecular interactions .
- Cross-validate with computational methods (DFT) to model electronic environments influencing NMR chemical shifts .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol as solvents due to the compound’s moderate solubility. Slow cooling yields needle-like crystals, as demonstrated in co-crystallization studies with 4-hydroxybenzoic acid .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) for intermediates, monitoring purity via TLC (Rf ~0.3 in 1:1 system).
Advanced: What strategies optimize reaction yield in the presence of competing side reactions (e.g., dehalogenation)?
Methodological Answer:
- Stoichiometric Control : Limit excess HCl to prevent bromine displacement; shows a 1.04:1 molar ratio of oxalyl chloride to precursor minimizes side products .
- Temperature Modulation : Maintain reflux temperatures below 80°C to avoid thermal degradation.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amino moiety during intermediate stages, as seen in Fmoc-protected amino acid syntheses .
Basic: How can researchers confirm the formation of the hydrochloride salt versus the free base?
Methodological Answer:
- Elemental Analysis : Compare measured Cl⁻ content (via ion chromatography) with theoretical values (e.g., 19.2% Cl in C₅H₆BrClN₂O).
- X-ray Diffraction : Identify chloride ions in the crystal lattice, as shown in for analogous pyridinium salts .
- Titration : Use 0.1M AgNO₃ to quantify free chloride ions after dissolving the compound in deionized water.
Advanced: How to design experiments for studying its reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Ligand Screening : Test Buchwald-Hartwig amination conditions with ligands like XPhos or SPhos to assess C–N bond formation .
- Substrate Scope : React with aryl boronic acids (Suzuki coupling) under varying Pd(OAc)₂ concentrations (1–5 mol%) in DMF/H₂O.
- Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track kinetic isotope effects or in situ IR to monitor intermediate oxidative addition steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
